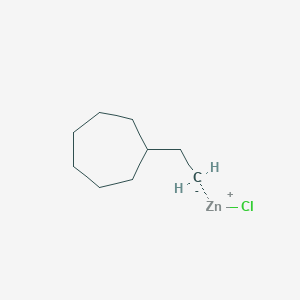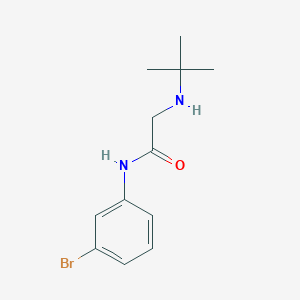
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a propynylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2,5-dichlorophenol with propargylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or herbicidal properties.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
作用机制
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
- 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)ethanamide
- 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)propionamide
Uniqueness
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the specific positioning of the dichlorophenoxy group and the propynylacetamide moiety. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C11H9Cl2NO2 |
|---|---|
分子量 |
258.10 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-5-14-11(15)7-16-10-6-8(12)3-4-9(10)13/h1,3-4,6H,5,7H2,(H,14,15) |
InChI 键 |
ZUBFEMPQBDHKSI-UHFFFAOYSA-N |
规范 SMILES |
C#CCNC(=O)COC1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


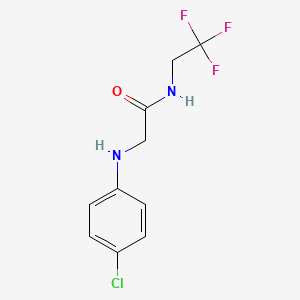

![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
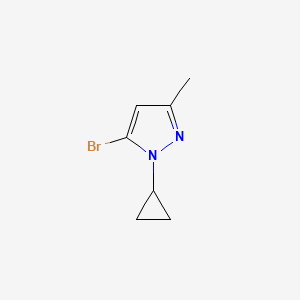
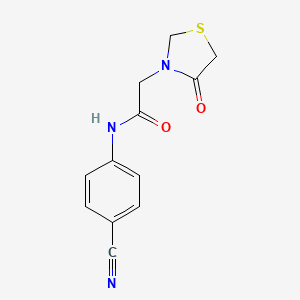
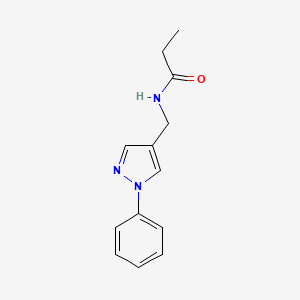
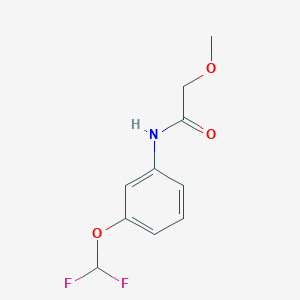
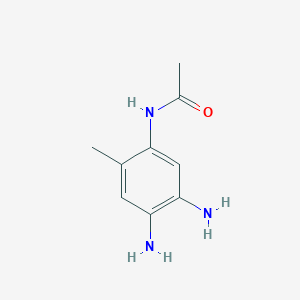

![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)


